molecular formula C20H16ClF2N5O2 B1665687 Albaconazole CAS No. 187949-02-6

Albaconazole

Cat. No. B1665687
M. Wt: 431.8 g/mol
InChI Key: UHIXWHUVLCAJQL-MPBGBICISA-N
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Description

Albaconazole (development code UR-9825) is an experimental triazole antifungal . It has potential broad-spectrum activity . The drug blocks a number of CYP450 liver enzymes . It has also been studied as an antiprotozoal agent .


Molecular Structure Analysis

Albaconazole has a chemical formula of C20H16ClF2N5O2 and a molar mass of 431.83 g·mol−1 . Its IUPAC name is 7-Chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one .


Physical And Chemical Properties Analysis

Albaconazole is a small molecule with a chemical formula of C20H16ClF2N5O2 and a molar mass of 431.83 g·mol−1 .

Scientific Research Applications

Antifungal Activity

Albaconazole is an experimental triazole derivative with broad-spectrum antifungal activity. It has been shown to be highly effective against various fungal infections. For instance, its activity against the protozoan parasite Trypanosoma cruzi, which causes Chagas' disease, was demonstrated to be highly effective in vivo, using dogs as hosts (Guedes et al., 2004). Albaconazole has also displayed potent in vitro activity against pathogenic Candida species and filamentous fungi, and showed preliminary in vivo antifungal efficacy in a mice model of systemic candidiasis (Guillon et al., 2013).

Treatment of Cryptococcal Meningitis

In a study comparing albaconazole with fluconazole against Cryptococcus neoformans, albaconazole demonstrated significantly higher potency than fluconazole. Despite limited penetration into the cerebrospinal fluid, it was as effective as fluconazole in treating cryptococcal meningitis in rabbits (Miller et al., 2004).

Efficacy Against Resistant Strains

Albaconazole has shown effectiveness against fluconazole-resistant strains of Candida albicans, particularly in a murine model of vaginal infection, indicating its potential in treating resistant fungal infections (González et al., 2009).

Treatment of Onychomycosis

A phase II study demonstrated that albaconazole, administered once weekly, resulted in high cure rates for onychomycosis. This highlights its efficacy and safety in treating fungal infections of the nails (Sigurgeirsson et al., 2013).

Broad-Spectrum Antifungal Activity

Albaconazole's broad-spectrum activity was noted in studies comparing it with other antifungals like flucytosine, fluconazole, ketoconazole, itraconazole, and voriconazole. It showed similar or superior efficacy against Malassezia spp., Candida spp., and Cryptococcus gattii (Garau et al., 2003; Morera-López et al., 2005).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Albaconazole . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Albaconazole is under development for the treatment of acute candida vulvovaginitis and onychomycosis . It has shown potent activity against species of Candida, Cryptococcus, and Aspergillus . It was well tolerated and effective in women with vaginal candidosis . The development of new promising molecules with an azole scaffold, including Albaconazole, has rapidly emerged throughout the years .

properties

IUPAC Name

7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXWHUVLCAJQL-MPBGBICISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058244
Record name Albaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albaconazole

CAS RN

187949-02-6
Record name Albaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187949-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albaconazole [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Albaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALBACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDW24Y8IAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
LA Sorbera, J Bartroli, J Castaner - Drugs of the Future, 2003 - access.portico.org
… One such novel azole to emerge which shows considerable clinical promise is albaconazole (UR-9825). … Albaconazole has been shown to be rapidly absorbed in humans with excellent …
Number of citations: 23 access.portico.org
AC Pasqualotto, KO Thiele, LZ Goldani - Curr Opin Investig Drugs, 2010 - academia.edu
Azoles are important compounds for the treatment of fungal infections. This review focuses on three azoles: isavuconazole, ravuconazole and albaconazole (Stiefel). These drugs …
Number of citations: 153 www.academia.edu
PMM Guedes, JA Urbina, M de Lana… - Antimicrobial Agents …, 2004 - Am Soc Microbiol
… Our results demonstrated that albaconazole is very effective in … albaconazole at 1.5 mg/kg of body weight/day for 60 and 90 days, respectively. On the other hand, although albaconazole …
Number of citations: 105 journals.asm.org
M Garau, M Pereiro Jr, A del Palacio - Antimicrobial agents and …, 2003 - Am Soc Microbiol
The in vitro activity of the new triazole albaconazole (UR-9825) in comparison with those of flucytosine, fluconazole, ketoconazole, itraconazole, and voriconazole against 70 strains of …
Number of citations: 102 journals.asm.org
B Sigurgeirsson, K van Rossem, S Malahias… - Journal of the American …, 2013 - Elsevier
… This double-blind, phase II study randomized 584 patients to receive albaconazole 100 to 400 mg or placebo weekly for 24 or 36 weeks. Effective treatment was measured as mycologic …
Number of citations: 60 www.sciencedirect.com
J Capilla, C Yustes, E Mayayo… - Antimicrobial agents …, 2003 - Am Soc Microbiol
There are no effective therapeutics for treating invasive Scedosporium prolificans infections. Doses of 15, 25, and 50 mg/kg of body weight/day for the new triazole albaconazole (ABC) …
Number of citations: 74 journals.asm.org
R Guillon, F Pagniez, C Picot, D Hédou… - ACS Medicinal …, 2013 - ACS Publications
Synthesis of a strict structural analogue of albaconazole in which the quinazolinone ring is fused by a thiazole moiety led to the discovery of a new triazole with broad-spectrum …
Number of citations: 50 pubs.acs.org
JL Miller, WA Schell, EA Wills, DL Toffaletti… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… or albaconazole at dosages ranging from 5 to 80 mg/kg of body weight/day. The peak concentrations of albaconazole … space, at all three doses tested albaconazole was as effective as …
Number of citations: 44 journals.asm.org
Y Morera-López, JM Torres-Rodríguez… - Medical …, 2005 - academic.oup.com
… Geometric mean values of 0.02 and 0.03 µg/ml for albaconazole and voriconazole, … of albaconazole (P =0.003). Minimal fungicidal concentrations were also very low for albaconazole …
Number of citations: 38 academic.oup.com
CC Chang, MA Slavin - Kucers' The Use of Antibiotics, 2017 - taylorfrancis.com
Albaconazole (UR-9825) is a new triazole (Figure 159.1) with a potent broad spectrum of antifungal activity, favorable pharmacokinetics, and high oral bioavailability (Ramos et al., 1999…
Number of citations: 1 www.taylorfrancis.com

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